2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Brand Name: Vulcanchem
CAS No.: 478252-69-6
VCID: VC16177672
InChI: InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-10-6-9-15-7-2-4-11-18(15)17)23(27-21)29-26-13-16-8-3-5-12-19(16)25/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+
SMILES:
Molecular Formula: C24H19ClN6O2
Molecular Weight: 458.9 g/mol

2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

CAS No.: 478252-69-6

Cat. No.: VC16177672

Molecular Formula: C24H19ClN6O2

Molecular Weight: 458.9 g/mol

* For research use only. Not for human or veterinary use.

2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone - 478252-69-6

Specification

CAS No. 478252-69-6
Molecular Formula C24H19ClN6O2
Molecular Weight 458.9 g/mol
IUPAC Name 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-10-6-9-15-7-2-4-11-18(15)17)23(27-21)29-26-13-16-8-3-5-12-19(16)25/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+
Standard InChI Key CKTJPKFLJOOBDP-LGJNPRDNSA-N
Isomeric SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name of the compound is 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone, reflecting its dual-component architecture. Its molecular formula is C₂₄H₁₉ClN₆O₂, with a molecular weight of 458.9 g/mol. The structure integrates:

  • A 2-chlorobenzaldehyde group, contributing aromatic and electrophilic characteristics.

  • A hydrazone linker (–NH–N=CH–), enabling coordination with metal ions and stabilization via conjugation .

  • A 3-methyl-7-(1-naphthylmethyl)-2,6-dioxopurine core, which introduces hydrogen-bonding sites and planar rigidity .

Structural Features

The purine core adopts a tetrahydro-1H-purine configuration, with ketone groups at positions 2 and 6 enhancing polarity. The naphthylmethyl substituent at position 7 extends π-conjugation, potentially influencing binding interactions with biological targets . The hydrazone group facilitates tautomerism, allowing coordination via the azomethine nitrogen and carbonyl oxygen, as observed in analogous metal complexes .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a condensation reaction between 2-chlorobenzaldehyde and a hydrazine derivative of the purine scaffold. Key steps include:

  • Preparation of the purine hydrazine precursor: Functionalization of 3-methyl-7-(1-naphthylmethyl)-2,6-dioxopurine with hydrazine.

  • Condensation: Reaction with 2-chlorobenzaldehyde in a polar aprotic solvent (e.g., dimethyl sulfoxide) under reflux.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: Acidic or neutral conditions to favor imine formation

  • Duration: 6–12 hours

Characterization Techniques

TechniqueFindingsSignificance
UV-VisAbsorption bands at 260 nm (π→π* transitions) and 320 nm (n→π* transitions)Confirms conjugation in the hydrazone
IR SpectroscopyPeaks at 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 750 cm⁻¹ (C–Cl)Verifies functional groups
¹H NMRδ 8.5 ppm (azomethine proton), δ 2.1 ppm (methyl group)Validates structural motifs

Physicochemical Properties

Solubility and Conductivity

The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is insoluble in water, attributed to its hydrophobic naphthyl group and limited hydrogen-bonding capacity . Conductivity measurements in DMSO solution yield values of 1.346–9.934 µS/cm, indicating non-electrolytic behavior in the pure state .

Thermal Stability

  • Melting Point: Decomposes at 174°C, lower than its ligand precursor (216–218°C), suggesting reduced crystallinity due to steric hindrance from the naphthyl group .

  • Magnetic Susceptibility: Paramagnetic behavior in metal complexes (e.g., Cu²⁺), with 2.1–2.3 µB values, implies unpaired electrons and square planar geometry .

Biological Activity

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens:

PathogenInhibition Zone (mm)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)18 ± 1.2
Escherichia coli15 ± 0.8
Aspergillus fumigatus12 ± 1.0

Mechanistically, the hydrazone moiety disrupts microbial cell membranes via lipid peroxidation, while the purine core inhibits dihydrofolate reductase, a key enzyme in nucleotide synthesis .

Molecular Interactions and Stability

Hydrogen-Bonding Networks

Crystallographic studies of analogous compounds reveal charge-assisted N–H⋯O hydrogen bonds between the purine’s carbonyl groups and protonated amine residues. These interactions stabilize the crystal lattice and enhance thermal resilience .

Tautomerism and Coordination

The hydrazone linker exists in equilibrium between keto and enol forms, enabling coordination with transition metals. For example, Cu²⁺ complexes exhibit a 1:2 metal-to-ligand ratio, with square planar geometry confirmed by magnetic data .

Applications and Future Directions

Material Science

The compound’s π-conjugated system makes it a candidate for organic semiconductors in optoelectronic devices .

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